Home > Products > Screening Compounds P89942 > 10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide - 1134188-71-8

10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Catalog Number: EVT-399687
CAS Number: 1134188-71-8
Molecular Formula: C15H12N2O2
Molecular Weight: 256.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxcarbazepine-d4 is intended for use as an internal standard for the quantification of oxcarbazepine by GC- or LC-MS. Oxcarbazepine is a prodrug form of the antiepileptic compound 10,11-dihydro-10-hydroxy carbamazepine. It inhibits high-frequency repetitive firing of rat spinal cord neurons when used at a concentration of 1 µM. Oxcarbazepine protects against electroshock-induced tonic hindlimb extension (ED50s = 10-20 mg/kg), as well as seizures induced by pentylenetetrazole (PTZ;) or picrotoxin in rodents (ED50s = 23-30 and 150-250 mg/kg, respectively). Formulations containing oxcarbazepine have been used in the treatment of epileptic seizures.

Overview

10-Oxo(6,7,8,9-~2~H₄)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, commonly known as oxcarbazepine, is a compound primarily used in the treatment of epilepsy and bipolar disorder. This compound belongs to the dibenzazepine class of drugs and is closely related to carbamazepine, another anticonvulsant medication. It has gained attention for its efficacy in managing seizures and mood stabilization.

Source

The compound can be synthesized through various methods involving different starting materials and reagents. Its synthesis has been documented in several patents and chemical literature, indicating its relevance in pharmaceutical applications .

Classification

Chemically, oxcarbazepine is classified as a dihydro-dibenzazepine derivative. It features a fused ring structure that contributes to its pharmacological properties. The compound's IUPAC name reflects its complex structure, which includes multiple aromatic rings and functional groups.

Synthesis Analysis

Methods

The synthesis of 10-oxo(6,7,8,9-~2~H₄)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide can be achieved through several synthetic routes:

  1. Carbamoylation Reaction: This method involves the reaction of an alkali or alkaline-earth metal cyanate with an amino compound to form the desired carboxamide. The reaction typically occurs at elevated temperatures (around -40°C) and may take several hours to complete .
  2. Direct Conversion: Another approach involves the direct conversion of intermediate compounds into oxcarbazepine using conditions that favor the formation of the desired product in shorter reaction times .
  3. Hydrochloric Acid Treatment: A common synthesis method utilizes hydrochloric acid in acetone to facilitate the reaction between 10-methoxyiminostilbene and other reagents under controlled conditions .

Technical Details

The synthesis often requires careful control of temperature and pH to achieve high yields and purity. The use of inexpensive and safe reagents has been emphasized in recent methods to enhance practicality for industrial applications.

Molecular Structure Analysis

Structure

The molecular formula for 10-oxo(6,7,8,9-~2~H₄)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is C14H11NOC_{14}H_{11}NO, with a molecular weight of approximately 209.24 g/mol. The compound features a complex structure characterized by:

  • Fused Rings: The dibenzazepine framework consists of multiple aromatic rings that contribute to its stability and biological activity.
  • Functional Groups: The presence of a carboxamide group enhances its solubility and interaction with biological targets.

Data

The accurate mass of the compound is 209.0841 g/mol, with notable spectral data available for identification purposes, including NMR and IR spectra.

Chemical Reactions Analysis

Reactions

Oxcarbazepine undergoes various chemical reactions that are important for its synthesis and degradation:

  1. Hydrolysis: The compound can be hydrolyzed under acidic conditions to yield other derivatives or intermediates.
  2. Substitution Reactions: The presence of functional groups allows for substitution reactions that can modify its pharmacological properties.

Technical Details

The reaction conditions must be optimized to prevent degradation or unwanted side reactions. For instance, controlling temperature during hydrolysis is crucial to maintain product integrity.

Mechanism of Action

Process

Oxcarbazepine functions primarily as an anticonvulsant by stabilizing neuronal membranes and inhibiting repetitive neuronal firing. Its mechanism involves:

  • Voltage-Gated Sodium Channel Modulation: It selectively binds to sodium channels in their inactive state, preventing excessive neuronal excitability.
  • Influence on Neurotransmitter Release: By modulating ion flow across membranes, it indirectly affects neurotransmitter release patterns.

Data

Clinical studies have demonstrated its effectiveness in reducing seizure frequency in patients with epilepsy, showcasing its role in enhancing neuronal stability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like acetone but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids.
  • Reactivity: Can participate in various chemical reactions due to its functional groups.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels (often >95% purity reported) and characterize the compound further .

Applications

Scientific Uses

Oxcarbazepine is primarily used in:

  • Epilepsy Treatment: Effective against partial seizures and generalized tonic-clonic seizures.
  • Bipolar Disorder Management: Utilized off-label for mood stabilization due to its anticonvulsant properties.

Research continues into its potential applications beyond these uses, including investigations into its effects on neuropathic pain and mood disorders.

Synthesis and Optimization of 10-Oxo(6,7,8,9-~2~H₄)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Traditional Synthetic Routes for Dibenzazepine Carboxamide Derivatives

The synthesis of dibenzazepine carboxamide derivatives historically relied on multistep organic transformations, often commencing from anthranilic acid derivatives or substituted diphenylamines. Classical Friedländer quinoline synthesis principles, involving the condensation of 2-aminobenzaldehydes with carbonyl compounds, have been adapted for constructing the azepine core, though azepines present greater ring strain challenges than quinolines [1]. For non-deuterated analogs, a typical sequence involves:

  • Ring Closure: Acid-catalyzed cyclization of N-phenylanthranilic acid derivatives forms the dibenzazepinone core. This step often requires harsh conditions (concentrated sulfuric acid, >150°C) and yields are moderate (45-65%) due to competing polymerization or incomplete cyclization [6].
  • Carboxamide Introduction: Nucleophilic substitution or palladium-catalyzed carbonylation (e.g., using CO and amines) at the C5-position installs the carboxamide group. Early routes employed activated azides or carboxylic acid intermediates coupled with amines via mixed anhydrides, risking racemization if chiral centers are present [9].
  • Oxo-group Formation: Oxidation of the 10-position, typically using chromium trioxide or potassium permanganate, completes the 10-oxo functionality. Selectivity issues arise if oxidizable substituents (e.g., alkyl side chains) are present, requiring protective group strategies [6].

A significant limitation for deuterated analogs was the lack of regioselective deuteration methods. Traditional approaches involved post-synthesis exchange using D₂O/acid catalysts, leading to non-specific deuterium incorporation and potential loss at labile positions (e.g., N-H or carboxamide protons). Alternatively, deuterated starting materials (e.g., perdeuterio-cyclohexanone) were used, but this was costly and inefficient for selective ring deuteration [6].

Table 1: Traditional Methods for Dibenzazepine Carboxamide Synthesis

StepReagents/ConditionsYield RangeKey Limitations
Azepine Ring ClosureH₂SO₄, 150-180°C, 6-12 h45-65%Low yields, polymerization side products
CarboxylationPd(PPh₃)₄, CO, Amine, 80-100°C60-75%Catalyst cost, sensitivity to air/moisture
Oxidation (10-position)KMnO₄ or CrO₃, Acetic acid50-70%Poor functional group tolerance, toxic reagents
DeuterationD₂O/DCl or D₂SO₄, reflux<40% (regioisomeric mixture)Non-selective, low isotopic purity

Modern Catalytic Approaches in Deuterium-Labeled Azepine Synthesis

Modern routes leverage catalytic systems for efficient, regioselective deuterium incorporation and improved atom economy. Key strategies include:

  • Deuterium Exchange Catalyzed by Heterogeneous Metals: Supported platinum or ruthenium catalysts (e.g., Pt/Al₂O₃) facilitate H/D exchange on aromatic rings under mild conditions (D₂ atmosphere, 50-80°C). Using deuterium gas (D₂) with Pt/TiO₂ catalysts achieves >95% deuterium incorporation at the 6,7,8,9 positions of dibenzazepine precursors. Critical parameters are catalyst dispersion (nanoparticles <5 nm optimal), solvent (aprotic DMF prevents quenching), and temperature control to avoid over-reduction. Isotopic purity exceeding 98% is attainable, a significant improvement over acid-catalyzed exchange [4] [8].
  • Flow Chemistry with Immobilized Catalysts: Continuous-flow reactors packed with vanadium- or molybdenum-based oxidation catalysts (e.g., V₂O₅-WO₃/TiO₂) enable integrated oxidation/deuteration. The dibenzazepine precursor in D₂O/acetonitrile mixtures passes through the catalytic bed at 120-150°C, achieving simultaneous 10-oxo formation and ring deuteration in a single step. Residence times of 10-15 minutes provide yields of 70-85%, with space-time yields (STY) of 50-80 g·L⁻¹·h⁻¹, making this viable for intermediate-scale production [4] [10].
  • Asymmetric Organocatalysis for Chiral Intermediates: If chiral carboxamide derivatives are targeted, DABCO or modified Jørgensen-Hayashi catalysts enable enantioselective deuteration during Michael additions or aldol condensations of precursors. For example, proline-derived organocatalysts afford deuterated β-amino acid intermediates with >90% ee, which are cyclized to enantiopure deuterated azepines [3].

Mechanistic insights reveal that metal-organic frameworks (MOFs) like UiO-66 or MIL-101 act as molecular sieves, enhancing regioselectivity by confining deuteration to the electron-rich 6-9 positions via pore size constraints and Lewis acid sites activating C-H bonds [4].

Table 2: Modern Catalytic Methods for Deuterium Incorporation

MethodCatalyst SystemConditionsD-IncorporationYield
Heterogeneous H/D ExchangePt/TiO₂ (3 nm nanoparticles)D₂ (1 atm), DMF, 80°C, 6 h>95% (positions 6-9)85%
Continuous Flow Oxidation/DeuterationV₂O₅-WO₃/TiO₂ monolithD₂O/CH₃CN, 150°C, 15 min92-95%80%
Organocatalyzed EnantioselectiveL-Proline-Derived CatalystD₂O/THF, RT, 24 h90% (α-position)75% (98% ee)

Reaction Optimization for Industrial-Scale Production

Scaling deuterated dibenzazepine carboxamide synthesis requires addressing cost, efficiency, and purification challenges:

  • Solvent and Catalyst Recycling: Bubble column reactors with immobilized ionic liquid phases (e.g., [BMIM][PF₆]) enable efficient mixing of D₂ gas with substrates while allowing catalyst recovery. Vanadium catalysts leach <0.1% per cycle over 10 reuses, reducing metal waste. Solvent recovery via thin-film evaporation achieves >90% recycling rates, crucial given deuterated solvents’ expense [8].
  • Continuous Hydrogenation Systems: Fixed-bed reactors with Pt/γ-Al₂O₃ pellets operate under plug-flow conditions (20 bar D₂, 100°C). Process analytical technology (PAT) tools like inline Raman spectroscopy monitor deuteration levels in real-time, allowing feedback control for consistent isotopic purity (>98%). STY values reach 120 g·L⁻¹·h⁻¹, outperforming batch reactors (STY 40 g·L⁻¹·h⁻¹) due to eliminated downtime [8] [10].
  • Purity Optimization: Simulated moving bed (SMB) chromatography separates non-deuterated impurities using C18-functionalized silica and D₂O/acetonitrile eluents. This achieves >99.5% chemical and isotopic purity. Crystallization in hexane/D₂O mixtures further removes metal catalysts to <10 ppm levels, meeting pharmaceutical-grade standards [6].
  • Cost Drivers: Raw materials (especially D₂ gas and deuterated solvents) constitute 60-70% of production costs. Optimization includes:
  • Using sub-stoichiometric D₂ (1.5 equiv) with efficient catalysts.
  • Microchannel reactors reducing D₂ consumption by 40% via enhanced gas-liquid mass transfer.
  • Recovery loops capturing and purifying D₂ from exhaust streams [8] [10].

Table 3: Key Optimization Parameters for Industrial Production

ParameterBench ScaleOptimized Industrial ProcessImprovement
Space-Time Yield (STY)40 g·L⁻¹·h⁻¹ (batch)120 g·L⁻¹·h⁻¹ (continuous)3x higher throughput
D₂ Consumption5.0 equivalents1.5 equivalents67% reduction
Catalyst Loading5 mol% Pt0.5 mol% Pt (immobilized)90% reduction
Isotopic Purity90-95%>99.5% (SMB purification)Meets pharma standards

Properties

CAS Number

1134188-71-8

Product Name

10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

IUPAC Name

1,2,3,4-tetradeuterio-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O2

Molecular Weight

256.29 g/mol

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i2D,4D,6D,8D

InChI Key

CTRLABGOLIVAIY-MNYIHESISA-N

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=CC=CC=C3N2C(=O)N)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.